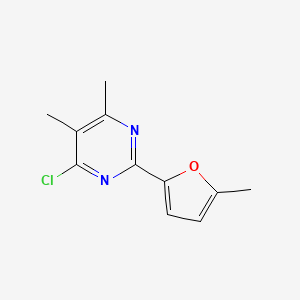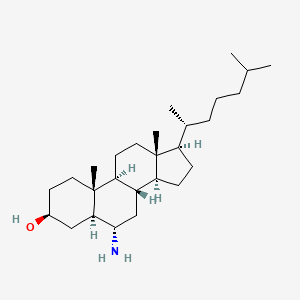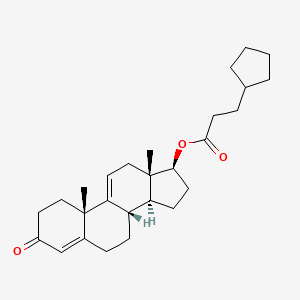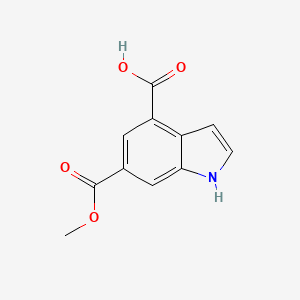![molecular formula C24H32N4O6+2 B13449691 4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate is a complex organic compound with the molecular formula C24H32Br2N4O6. This compound is known for its unique structure, which includes two acetamidopyridinium groups connected by a butyl chain through ester linkages. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate typically involves the following steps:
Formation of Acetamidopyridinium Intermediate: The initial step involves the acetylation of pyridine to form 4-acetamidopyridine.
Esterification: The 4-acetamidopyridine is then reacted with 3-bromopropanoic acid to form the ester linkage.
Coupling Reaction: The final step involves the coupling of two esterified acetamidopyridinium groups with a butyl chain, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido groups to amines.
Substitution: The ester linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate involves its interaction with specific molecular targets. The acetamidopyridinium groups can interact with nucleic acids and proteins, potentially disrupting their normal functions. The ester linkages may also undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidopyridine: A simpler analog with similar acetamido and pyridine functionalities.
3-Bromopropanoic Acid: A precursor used in the synthesis of the target compound.
N-oxides of Pyridine: Compounds with similar oxidation states and reactivity.
Uniqueness
4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate is unique due to its dual acetamidopyridinium groups and ester linkages, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C24H32N4O6+2 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
4-[3-(4-acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate |
InChI |
InChI=1S/C24H30N4O6/c1-19(29)25-21-5-11-27(12-6-21)15-9-23(31)33-17-3-4-18-34-24(32)10-16-28-13-7-22(8-14-28)26-20(2)30/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3/p+2 |
Clé InChI |
YACSZSWBODJISO-UHFFFAOYSA-P |
SMILES canonique |
CC(=O)NC1=CC=[N+](C=C1)CCC(=O)OCCCCOC(=O)CC[N+]2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)

![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)

![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)

![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13449678.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)


![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
